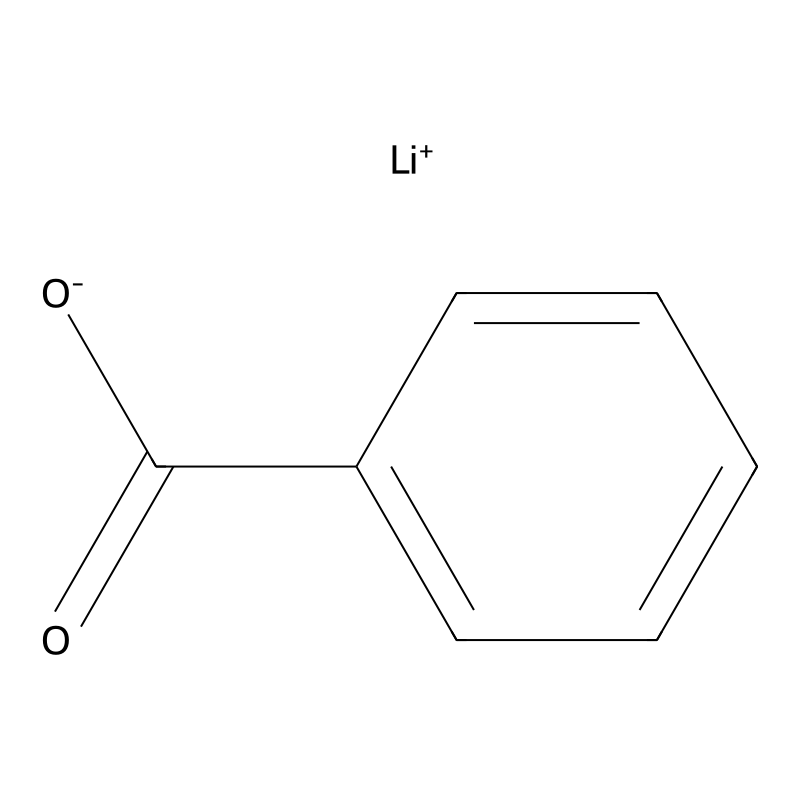

Lithium benzoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Lithium benzoate (CAS: 553-54-8) is a high-purity alkali metal salt of benzoic acid, presenting as a white, water-soluble crystalline powder. In industrial procurement, it is primarily valued not as a generic preservative, but as a specialized functional additive. Its unique thermal and electrochemical properties make it a highly effective α-form nucleating agent for polypropylene, a cation-compatible electrolyte additive for lithium-ion batteries, and a homogeneous rust inhibitor in extreme-pressure lithium complex greases [1]. Buyers prioritize lithium benzoate when strict alkali-metal purity, rapid polymer crystallization kinetics, or single-metal soap matrix stability are non-negotiable requirements for downstream manufacturing.

Substituting lithium benzoate with the more common sodium benzoate in specialized applications leads to critical formulation and performance failures. In polymer nucleation, while sodium benzoate is a standard α-nucleating agent, it exhibits different dispersion characteristics and fails to achieve the specific 40% reduction in isothermal crystallization time seen with the lithium salt [1]. In energy storage procurement, introducing sodium benzoate into a lithium-ion battery electrolyte introduces Na+ ions, which poison the lithium intercalation process, degrade the solid electrolyte interphase (SEI), and drastically reduce first charge-discharge efficiency[2]. Furthermore, in lubricant manufacturing, replacing lithium benzoate with sodium-based rust inhibitors in lithium complex greases creates mixed-metal soaps, which compromises the mechanical stability and high drop-point characteristics required to prevent white layer flaking under extreme pressure [3].

Accelerated Isothermal Crystallization in Polypropylene Molding

In the nucleation of Ziegler-Natta isotactic polypropylene (iPP), lithium benzoate demonstrates superior crystallization kinetics compared to standard sorbitol-based nucleating agents. At a highly economical loading of 0.01 wt% and an isothermal temperature of 135°C, lithium benzoate drives the crystallization process to completion in just 15 minutes. In contrast, a commercial sorbitol derivative (Millad) requires 25 minutes under identical conditions [1].

| Evidence Dimension | Isothermal crystallization completion time |

| Target Compound Data | 15 minutes (Lithium benzoate) |

| Comparator Or Baseline | 25 minutes (Sorbitol derivative / Millad) |

| Quantified Difference | 40% reduction in crystallization time |

| Conditions | 0.01 wt% loading in iPP at 135°C |

A 40% faster crystallization rate directly translates to shorter cooling cycles and higher throughput in industrial injection molding operations.

Elevation of Polymer Crystallization Temperature (Tc)

Lithium benzoate acts as a highly efficient α-form nucleating agent, significantly altering the thermal phase transitions of isotactic polypropylene. When melt-mixed at 0.10 wt%, lithium benzoate raises the peak crystallization temperature (Tc) of the polymer matrix to approximately 125°C, compared to the baseline Tc of 111°C for pure, un-nucleated iPP [1].

| Evidence Dimension | Peak crystallization temperature (Tc) |

| Target Compound Data | ~125°C (Lithium benzoate) |

| Comparator Or Baseline | 111°C (Pure un-nucleated iPP) |

| Quantified Difference | +14°C increase in Tc |

| Conditions | 0.10 wt% loading in Ziegler-Natta isotactic polypropylene |

A higher crystallization temperature allows the polymer to solidify earlier during the cooling phase, reducing energy consumption and improving the dimensional stability of extruded parts.

Cation-Compatible Electrolyte Additive for Lithium-Ion Batteries

In high-voltage lithium-ion battery formulations, the choice of organic additive is constrained by strict alkali-metal purity requirements. Lithium benzoate provides the stabilizing benzoate anion—which inhibits high-voltage side reactions and reduces irreversible capacity—without introducing foreign cations. Substituting with sodium benzoate introduces Na+ ions, which act as lattice poisons and disrupt the solid electrolyte interphase (SEI). By maintaining a homogeneous Li+ environment, lithium benzoate actively improves the first charge-discharge efficiency [1].

| Evidence Dimension | Alkali-metal purity and SEI compatibility |

| Target Compound Data | Maintains pure Li+ environment while delivering passivating benzoate anions |

| Comparator Or Baseline | Sodium benzoate (introduces Na+ lattice poisons) |

| Quantified Difference | Eliminates cross-metal contamination in the electrolyte matrix |

| Conditions | Dissolved with conductive lithium salts in organic battery solvents |

Essential for battery procurement teams who require organic SEI stabilizers that do not compromise the lithium-ion transport mechanism with foreign alkali metals.

Homogeneous Rust Inhibition in Lithium Complex Greases

High-performance lithium complex greases require additives that do not disrupt the primary thickener matrix. When subjected to extreme pressure testing (4.1 GPa load at 1500 rpm), lithium benzoate functions as a highly effective organic rust inhibitor that prevents white layer flaking in rolling bearings. Unlike sodium benzoate or inorganic sodium silicates, lithium benzoate integrates seamlessly into the lithium soap matrix, preventing the drop-point degradation associated with mixed-metal (Li/Na) soap formulations [1].

| Evidence Dimension | Thickener matrix compatibility and anti-flaking performance |

| Target Compound Data | Lithium benzoate (maintains homogeneous Li-soap structure) |

| Comparator Or Baseline | Sodium benzoate / Sodium silicate (creates mixed-metal instability) |

| Quantified Difference | Prevents white layer flaking under 4.1 GPa loads without drop-point loss |

| Conditions | Lithium complex grease under 4.1 GPa load at 1500 rpm |

Allows lubricant manufacturers to incorporate robust rust inhibition and anti-flaking properties without sacrificing the high-temperature mechanical stability of the grease.

High-Throughput Polypropylene Injection Molding

Due to its ability to reduce isothermal crystallization time by 40% and elevate the crystallization temperature by 14°C [1], lithium benzoate is the optimal nucleating agent for large-scale iPP injection molding. It is particularly suited for facilities looking to shorten cooling cycles and increase production throughput without relying on expensive carbon nanomaterials.

Advanced Lithium-Ion Battery Electrolytes

Lithium benzoate is a critical procurement choice for formulating high-voltage electrolytes. By providing the stabilizing benzoate anion while strictly maintaining a pure Li+ environment, it enhances first-cycle efficiency and prevents the lattice poisoning that would occur if generic sodium or potassium salts were used[2].

Extreme-Pressure Lithium Complex Greases

In the manufacturing of heavy-duty industrial and automotive lubricants, lithium benzoate serves as a dual-action rust inhibitor and structural enhancer. It prevents white layer flaking in rolling bearings under severe loads (e.g., 4.1 GPa) while ensuring the grease maintains a homogeneous, high-drop-point lithium soap matrix [3].

Physical Description

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 2 of 152 companies. For more detailed information, please visit ECHA C&L website;

Of the 3 notification(s) provided by 150 of 152 companies with hazard statement code(s):;

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Pictograms

Irritant